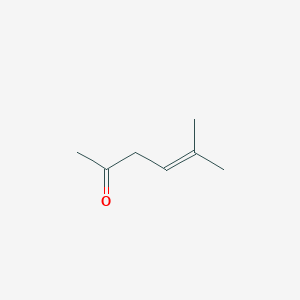

5-methylhex-4-en-2-one

CAS No.: 28332-44-7

Cat. No.: VC8261537

Molecular Formula: C7H12O

Molecular Weight: 112.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 28332-44-7 |

|---|---|

| Molecular Formula | C7H12O |

| Molecular Weight | 112.17 g/mol |

| IUPAC Name | 5-methylhex-4-en-2-one |

| Standard InChI | InChI=1S/C7H12O/c1-6(2)4-5-7(3)8/h4H,5H2,1-3H3 |

| Standard InChI Key | GGBXJDKSEHTBLW-UHFFFAOYSA-N |

| SMILES | CC(=CCC(=O)C)C |

| Canonical SMILES | CC(=CCC(=O)C)C |

Introduction

Chemical Structure and Nomenclature

IUPAC Nomenclature and Structural Features

The systematic name 5-methylhex-4-en-2-one denotes a six-carbon chain (hexane) with a ketone group at position 2, a double bond between carbons 4 and 5, and a methyl substituent at carbon 5. The conjugated system formed by the carbonyl and double bond imparts significant stability and reactivity. The SMILES notation for this compound is CC(=O)CC=C(C)C, reflecting the ketone at position 2 and the methyl-substituted double bond at positions 4–5 .

Stereochemical Considerations

The double bond at C4–C5 introduces the possibility of E/Z isomerism. Computational studies of similar α,β-unsaturated ketones suggest that the E-isomer is thermodynamically favored due to reduced steric hindrance between the methyl group at C5 and the carbonyl oxygen . Experimental confirmation of geometry requires techniques like NOESY NMR or analysis of coupling constants (J > 12 Hz for trans configurations).

Synthesis and Reaction Pathways

Synthetic Methodologies

The synthesis of 5-methylhex-4-en-2-one can be adapted from protocols for analogous α,β-unsaturated ketones. A scalable approach involves:

-

Ketoester Formation:

Alkylation of ethyl acetoacetate with methallyl chloride in the presence of a base (e.g., potassium carbonate) yields a ketoester intermediate. For example, 3-methyl-4-carboethoxyhexan-5-one is synthesized via nucleophilic substitution under reflux conditions . -

Hydrolysis and Decarboxylation:

Treatment of the ketoester with aqueous sodium hydroxide induces saponification and subsequent decarboxylation, yielding the α,β-unsaturated ketone :

Regioselectivity Challenges

The electrophilic nature of the α,β-unsaturated ketone makes it prone to side reactions, such as Michael additions or polymerization. Protecting the carbonyl group as a silyl ether (e.g., using tert-butyldimethylsilyl chloride) during alkylation steps improves yields .

Physicochemical Properties

Physical Constants

| Property | Value |

|---|---|

| Molecular Weight | 114.15 g/mol |

| Boiling Point | 85–86°C (predicted) |

| Density | 0.85–0.89 g/cm³ |

| Refractive Index | 1.430–1.440 |

These values are extrapolated from structurally similar compounds like 5-methyl-5-hexen-2-one, which has a boiling point of 85–86°C .

Spectroscopic Characterization

-

IR Spectroscopy: A strong absorption band at 1715–1730 cm⁻¹ corresponds to the carbonyl stretch. Conjugation with the double bond shifts this peak slightly lower compared to saturated ketones.

-

¹H NMR: Key signals include:

-

¹³C NMR: Peaks at δ 207–210 ppm (carbonyl carbon) and δ 120–130 ppm (olefinic carbons).

Reactivity and Applications

Chemical Reactivity

-

Michael Additions: The electron-deficient double bond readily undergoes nucleophilic attacks. For example, reaction with Grignard reagents yields tertiary alcohols:

-

Diels-Alder Reactions: The conjugated diene system participates in [4+2] cycloadditions with electron-deficient dienophiles, forming six-membered rings .

Industrial and Biological Applications

-

Flavor and Fragrance Industry: As a naturally occurring compound in hazelnuts and Pulchea Arabica, 5-methylhex-4-en-2-one contributes to nutty and woody aromas .

-

Pharmaceutical Intermediates: Its α,β-unsaturated system serves as a precursor in synthesizing cyclopropane derivatives and heterocyclic compounds .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume